molecular formula C21H23NO4S B2356304 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido CAS No. 2097897-87-3

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido

Cat. No. B2356304
CAS RN: 2097897-87-3
M. Wt: 385.48
InChI Key: QWIFONJIWQRITF-UHFFFAOYSA-N
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Description

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido (hereafter referred to as 'Compound X') is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polysubstituted Pyrroles : A method for the synthesis of polysubstituted pyrrole derivatives, which could potentially utilize compounds like 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido, has been developed. This involves intermolecular cycloaddition in an aqueous medium using surfactants, providing a green chemistry approach (Kumar, Rāmānand, & Tadigoppula, 2017).
  • Cascade Reactions for 2-Sulfonylbenzo[b]furans : A study describes a copper/silver-mediated cascade reaction that could be applicable to the synthesis of compounds like this compound. This reaction is used for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates (Li & Liu, 2014).

Biological and Pharmaceutical Applications

  • Antimicrobial and Antifungal Activity : Research indicates that certain furan and sulfonamide derivatives show significant antimicrobial and antifungal activity. This suggests potential biological applications for compounds structurally related to this compound (Sari et al., 2017).
  • Anti-Inflammatory and Antithrombotic Drug Development : A study explored the docking of new 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamide analogs, which are structurally related to the compound , against human cyclooxygenase-2, lipoxygenase, thromboxane synthase, and prostacyclin synthase enzymes. This research is part of an effort to develop potent anti-inflammatory and antithrombotic drugs (Sekhar et al., 2009).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,4,5-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-14-11-16(3)21(12-15(14)2)27(24,25)22-13-19(23)17-6-8-18(9-7-17)20-5-4-10-26-20/h4-12,19,22-23H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIFONJIWQRITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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